4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole - 678165-15-6

4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole

Catalog Number: EVT-3522153
CAS Number: 678165-15-6
Molecular Formula: C11H10ClNO2
Molecular Weight: 223.65 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Synthesis of 2-(3-methoxyphenyl)-1,3-oxazole-4-carboxylic acid: This could be achieved by reacting 3-methoxybenzamide with ethyl 2-chloroacetoacetate followed by hydrolysis [].
Molecular Structure Analysis
  • Oxazole ring: The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. [] The planarity of the ring system influences its reactivity and intermolecular interactions.
Chemical Reactions Analysis
  • Nucleophilic substitution: The chlorine atom of the chloromethyl group can be readily substituted by various nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of diverse functional groups and the synthesis of a wide range of derivatives [].
Mechanism of Action
  • Enzyme inhibition: Oxazole derivatives have been explored as inhibitors of various enzymes, including carbonic anhydrases []. The specific mechanism of inhibition will vary depending on the targeted enzyme.
Applications
  • Drug discovery: Oxazole derivatives have shown promising biological activities in various therapeutic areas, including antibacterial, antifungal, anticancer, and antiviral activity [, , , ]. The presence of the chloromethyl group allows for further structural modifications to optimize its pharmacological properties.
  • Material science: Oxazole derivatives have been incorporated into polymers and other materials to enhance their properties, such as thermal stability, optical properties, and conductivity. 4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole, with its reactive chloromethyl group, could be used as a building block for novel functional materials [].

4-(2-Methyl-1,3-oxazole-5-yl)-benzenesulfonamide

  • Compound Description: This compound is a selective carbonic anhydrase II inhibitor. [] It was studied for its biotransformation products in rats and rabbits. [] The primary metabolite identified was N-hydroxy-4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide. []

N-hydroxy-4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide

  • Compound Description: This compound is the primary metabolite of 4-(2-methyl-1,3-oxazole-5-yl)-benzenesulfonamide, formed through oxidation during biotransformation. []

4-Chloromethyl-5-methyl-1,3-oxazole-2-carboxylate

  • Compound Description: This compound is a synthetic intermediate. [] Research has focused on its conformational space and vibrational spectra using FTIR spectroscopy and DFT calculations. []

4-Phenoxymethyl-1,3-dioxolan-2-one

  • Compound Description: This compound is a product of the reaction between 4-chloromethyl-1,3-dioxolan-2-one and phenol in the presence of potassium carbonate. []

5-(Chloromethyl)isoxazoles and 4-(Chloromethyl)isoxazoles

  • Compound Description: These isomeric compounds are products of the [3+2] cycloaddition reaction between nitrile oxides and chlorinated alkenes like 2,3-dichloroprop-1-ene and 1,3-dichloroprop-1-ene. [] The regioselectivity of this reaction, leading to either the 5- or 4-substituted isomer, is influenced by steric hindrance at the alkene's terminal carbon. []

Properties

CAS Number

678165-15-6

Product Name

4-(Chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole

IUPAC Name

4-(chloromethyl)-2-(3-methoxyphenyl)-1,3-oxazole

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

InChI

InChI=1S/C11H10ClNO2/c1-14-10-4-2-3-8(5-10)11-13-9(6-12)7-15-11/h2-5,7H,6H2,1H3

InChI Key

YPRUBERKIHANLG-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NC(=CO2)CCl

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CO2)CCl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.